molecular formula C22H19N3O5S B14108726 3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14108726
M. Wt: 437.5 g/mol
InChI Key: YUVDFRHZWRILCZ-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a furan ring, and methoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with furan-2-ylmethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with isothiocyanate to yield the desired quinazoline derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups, such as carbonyls, into alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds .

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or slowed tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its quinazoline core, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H19N3O5S/c1-28-14-6-8-19(29-2)18(11-14)25-21(27)16-7-5-13(10-17(16)24-22(25)31)20(26)23-12-15-4-3-9-30-15/h3-11H,12H2,1-2H3,(H,23,26)(H,24,31)

InChI Key

YUVDFRHZWRILCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=S

Origin of Product

United States

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